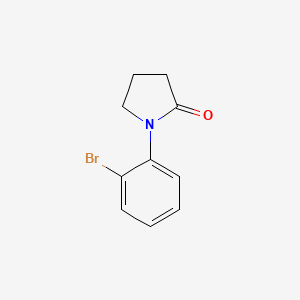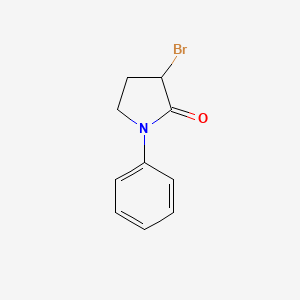
3-Allylaminocarbonylphenylboronic acid
Vue d'ensemble
Description
3-Allylaminocarbonylphenylboronic acid is a specialty product used in proteomics research . It has a molecular formula of C10H12BNO3 and a molecular weight of 205.0 .
Synthesis Analysis
The synthesis of boronic acid derivatives, such as 3-Allylaminocarbonylphenylboronic acid, has been discussed in various studies . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2 H )-carboxylate to provide 3-substituted tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of 3-Allylaminocarbonylphenylboronic acid is defined by its molecular formula, C10H12BNO3 . More detailed structural information, including 2D and 3D structures, can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Allylaminocarbonylphenylboronic acid include a molecular weight of 205.0 and a molecular formula of C10H12BNO3 . More detailed properties can be found in databases like PubChem .
Applications De Recherche Scientifique
-
Field: Materials Science
- Application Summary : Phenylboronic acid-functionalized polymers have been synthesized for the enrichment of cis-diol containing molecules .
- Methods of Application : The polymers were synthesized in DMSO by a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker .
- Results : The polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
-
Field: Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives, a subclass of organoborane compounds which include phenylboronic acids, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
-
Field: Biochemical Tools
- Application Summary : Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
-
Field: Analytical Methods
-
Field: Controlled Release of Insulin
-
Field: Sensing Applications
- Application Summary : Boronic acids are increasingly utilised in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
-
Field: Quantum Dots
- Application Summary : 3-Aminophenylboronic acid functionalised graphene quantum dots have been used for the selective detection of D-glucose in rat striatum .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The specific results or outcomes are not mentioned in the source .
-
Field: Electrophoresis
-
Field: Cell Labelling
-
Field: Separation Technologies
-
Field: Therapeutics
Safety And Hazards
Propriétés
IUPAC Name |
[3-(prop-2-enylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMVTUXWBLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393130 | |
| Record name | 3-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allylaminocarbonylphenylboronic acid | |
CAS RN |
850567-29-2 | |
| Record name | B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



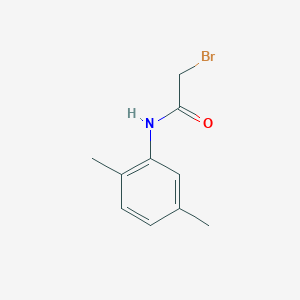

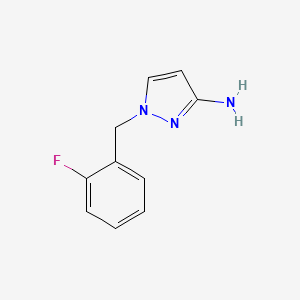

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)
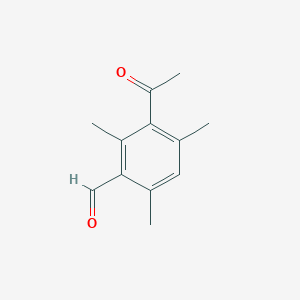
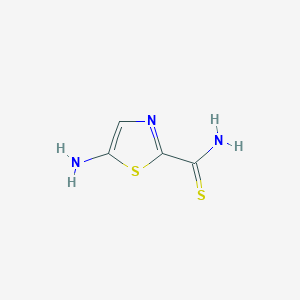
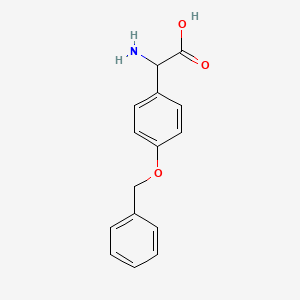
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
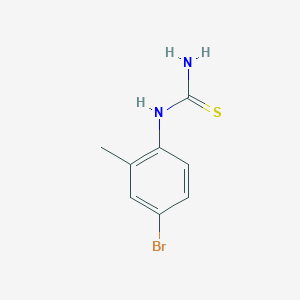
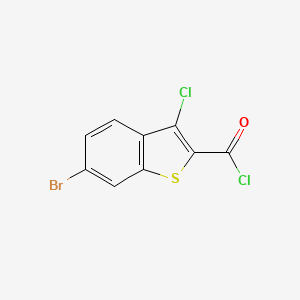
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
